[1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid
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Overview
Description
2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a cyclopentyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID typically involves multi-step organic synthesis The process begins with the preparation of the thienyl intermediate, which is then coupled with the cyclopentyl ring through a series of reactions involving amide bond formation and acylation
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl-containing molecules, cyclopentyl derivatives, and acetic acid analogs. Examples include:
- 2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]PROPIONIC ACID
- 2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]BUTYRIC ACID
Uniqueness
The uniqueness of 2-[1-(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H28N2O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[1-[2-[[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino]-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C23H28N2O4S/c1-13-6-7-16(10-14(13)2)19-15(3)30-22(20(19)21(24)29)25-17(26)11-23(12-18(27)28)8-4-5-9-23/h6-7,10H,4-5,8-9,11-12H2,1-3H3,(H2,24,29)(H,25,26)(H,27,28) |
InChI Key |
KORWTWFIPWFYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)CC3(CCCC3)CC(=O)O)C)C |
Origin of Product |
United States |
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